Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate

Catalog No.
S13526002
CAS No.
M.F
C19H18FIO4
M. Wt
456.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzo...

Product Name

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate

IUPAC Name

prop-2-enyl 3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzoate

Molecular Formula

C19H18FIO4

Molecular Weight

456.2 g/mol

InChI

InChI=1S/C19H18FIO4/c1-3-9-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-5-7-15(20)8-6-13/h3,5-8,10-11H,1,4,9,12H2,2H3

InChI Key

TUHIKNYLPGZMIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=CC=C(C=C2)F

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate is a synthetic organic compound classified as a benzoate. Its molecular formula is C19H18FIO4C_{19}H_{18}FIO_{4}, and it has a molecular weight of approximately 456.2 g/mol. The structural composition includes an allyl group, an ethoxy group, a fluorobenzyl ether, and an iodine atom attached to a benzoate core. This unique combination of functional groups contributes to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .

Types of Reactions

  • Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
  • Reduction: The iodine atom may undergo reduction to yield hydrogen or other reduced forms.
  • Substitution: Nucleophilic substitution can occur at the iodine atom, allowing it to be replaced by various nucleophiles.

Common Reagents and Conditions

  • Oxidation Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
  • Reduction Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Nucleophiles for Substitution: Sodium azide (NaN₃), potassium cyanide (KCN) .

While specific biological activity data for Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate is limited, compounds with similar structures often exhibit significant biological properties. The presence of the fluorobenzyl group may enhance lipophilicity, promoting interactions with biological targets such as enzymes and receptors. Similar compounds have been studied for their anti-cancer properties due to their ability to interfere with cellular signaling pathways . Further research is essential to elucidate the direct biological activities associated with this compound.

The synthesis of Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate typically involves several steps, with one common method being the Suzuki–Miyaura coupling reaction. This reaction is favored for its ability to form carbon-carbon bonds under mild conditions while tolerating various functional groups. Industrial production may require optimization of this method for large-scale synthesis, focusing on appropriate boron reagents and palladium catalysts to maximize yield and purity .

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate has potential applications in medicinal chemistry due to its unique structural features that may confer biological activity. It could serve as a lead compound in drug discovery or as an intermediate in the synthesis of more complex pharmaceuticals. Additionally, its reactivity profiles suggest possible applications in organic synthesis and material science .

Research on similar compounds indicates that Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate may interact with various biological molecules, including enzymes and receptors. Understanding these interactions could provide insights into its potential therapeutic uses. Structure-activity relationship studies are crucial for determining how variations in its structure affect biological activity .

Several compounds share structural similarities with Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate. Here are notable examples:

Compound NameMolecular FormulaUnique Features
3-Ethoxy-4-((2-fluorobenzyl)oxy)benzaldehydeC18H18FIO3Lacks iodine; primarily an aldehyde
3-Allyl-5-ethoxy-4-((2-fluorobenzyl)oxy)benzaldehydeC19H20FIO4Contains an allyl group; also lacks iodine
Methyl 3-(trifluoromethyl)-4-hydroxybenzoateC10H9F3O3Contains trifluoromethyl; different biological activity
Methyl 4-(fluorobenzyl)benzoateC16H16FIO2Similar benzoate core but lacks ethoxy and iodine

Uniqueness

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate is distinguished by the presence of the iodine atom, which provides distinct reactivity compared to its analogs. The combination of allyl, ethoxy, and fluorobenzyl groups offers a versatile platform for various chemical transformations, making it a valuable target for further research and application development .

XLogP3

5

Hydrogen Bond Acceptor Count

5

Exact Mass

456.02338 g/mol

Monoisotopic Mass

456.02338 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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